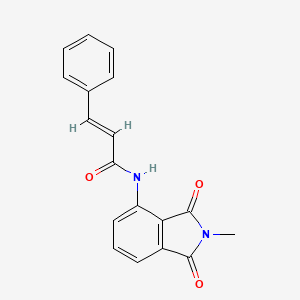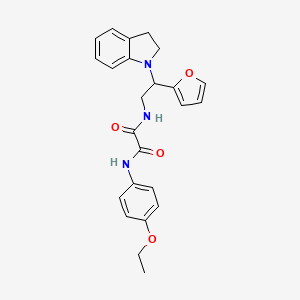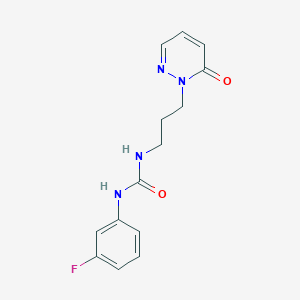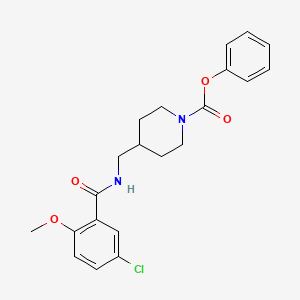![molecular formula C9H19ClN2O2 B2830409 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride CAS No. 2377030-82-3](/img/structure/B2830409.png)
3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 2377030-82-3, is a chemical with a molecular weight of 222.71 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-2-4-10-5-3-6-11-7-8-13-9(11)12;/h10H,2-8H2,1H3;1H . This code provides a standardized way to represent the compound’s structure using text.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Oxazolidinone Antibacterial Agents
Oxazolidinones, including derivatives like U-100592 and U-100766, have emerged as novel antibacterial agents capable of inhibiting a wide array of bacterial clinical isolates. Their mechanism involves the early inhibition of bacterial protein synthesis. These compounds have demonstrated effective in vitro activities against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, Streptococcus pyogenes, and even Mycobacterium tuberculosis, among others. Notably, these agents do not induce cross-resistance with other commonly resistant bacterial strains, showcasing their potential in combating multidrug-resistant bacterial infections (Zurenko et al., 1996).
Synthetic Chemistry Applications
In synthetic chemistry, 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one has been employed as an efficient two-carbon partner in intermolecular gold-catalyzed [2+2] cycloadditions with alkenes. This methodology facilitates the synthesis of highly substituted cyclobutane derivatives, showcasing complete regio- and stereocontrol. Such transformations highlight the utility of oxazolidin-2-ones in the construction of complex molecular architectures (Faustino et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-4-10-5-3-6-11-7-8-13-9(11)12;/h10H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRZJMGQLJWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN1CCOC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830326.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![1-(4-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2830330.png)

![6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2830334.png)

![N-[2-(3-Tert-butylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2830336.png)
![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)


![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2830346.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)